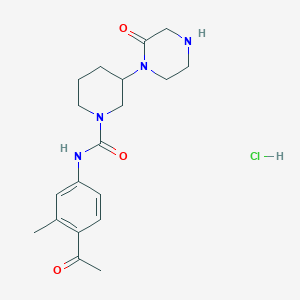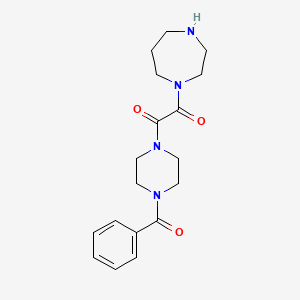![molecular formula C12H23NO2 B7429697 3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
3-[(2-Butylcyclopentyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Butylcyclopentyl)amino]propanoic acid is an organic compound that features a cyclopentyl ring substituted with a butyl group and an amino group, connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Butylcyclopentyl)amino]propanoic acid typically involves the reaction of 2-butylcyclopentylamine with a propanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Butylcyclopentyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2-Butylcyclopentyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Butylcyclopentyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Butylcyclopentyl)amino]butanoic acid
- 3-[(2-Butylcyclopentyl)amino]pentanoic acid
- 3-[(2-Butylcyclopentyl)amino]hexanoic acid
Uniqueness
3-[(2-Butylcyclopentyl)amino]propanoic acid is unique due to its specific structural features, such as the cyclopentyl ring with a butyl substitution and the propanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
3-[(2-butylcyclopentyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-3-5-10-6-4-7-11(10)13-9-8-12(14)15/h10-11,13H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIYPXLZCSOEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)


![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)

